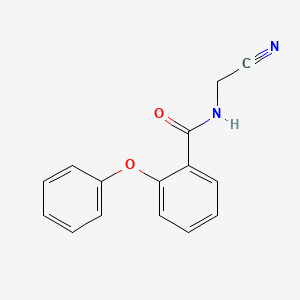
N-(cyanomethyl)-2-phenoxybenzamide
Übersicht
Beschreibung
N-(cyanomethyl)-2-phenoxybenzamide, also known as PHMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2-phenoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of certain enzymes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition could potentially lead to the development of new therapies for neurological disorders such as Alzheimer's disease.
This compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties. In vivo studies have demonstrated that this compound reduces inflammation and oxidative stress in animal models, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-2-phenoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs and therapies.
However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which could limit its potential applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the research of N-(cyanomethyl)-2-phenoxybenzamide. One potential area of research is the development of new anti-cancer drugs based on this compound. Studies have shown that this compound induces apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer therapies.
Another potential area of research is the development of new therapies for neurological disorders such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition could potentially lead to the development of new therapies for neurological disorders.
Finally, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the potential applications of this compound in humans and to assess its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-phenoxybenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound induces apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition could potentially lead to the development of new therapies for neurological disorders such as Alzheimer's disease.
In pharmacology, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. These properties make it a potential candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-11-17-15(18)13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXIKHQPMZDVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



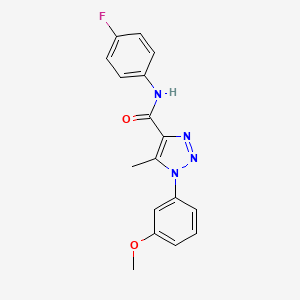
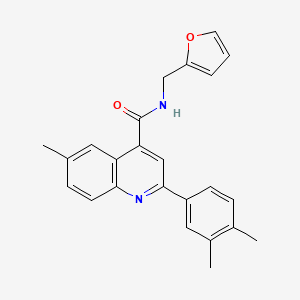
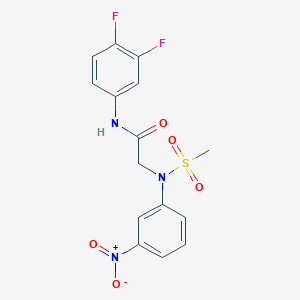
![N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4658469.png)
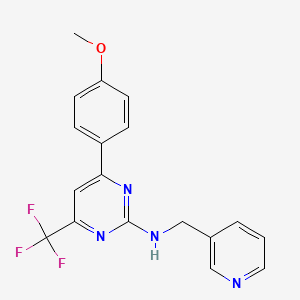
![3,4-diethoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4658475.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4658484.png)

![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4658498.png)
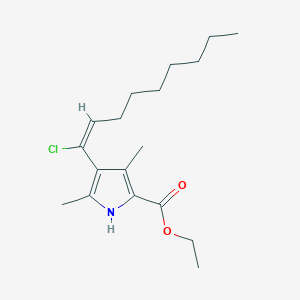
![5,7-dimethyl-3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658512.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4658534.png)
![8,9-dimethyl-2-(2-methylphenyl)-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658539.png)